XLogP3-AA Hydrophobicity: 1,2,3-Tribromo-4-nitrobenzene (3.8) vs. 1,2,3-Tribromo-5-nitrobenzene (4.6)
1,2,3-Tribromo-4-nitrobenzene exhibits a significantly lower predicted lipophilicity (XLogP3-AA = 3.8) compared to its regioisomer 1,2,3-tribromo-5-nitrobenzene (XLogP3 = 4.6) . This difference arises from the distinct electronic and steric effects imparted by the 4-nitro substitution pattern relative to the tribromo array. The lower XLogP value translates directly to altered retention times in reversed-phase chromatography and different partitioning behavior in biphasic reaction systems, which are critical considerations for purification and reaction design.
| Evidence Dimension | XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 1,2,3-Tribromo-5-nitrobenzene: 4.6 |
| Quantified Difference | Difference of 0.8 log units (~6.3x higher partitioning into organic phase for the 5-nitro isomer) |
| Conditions | Computed property based on atomic contributions; not experimentally measured. |
Why This Matters
Lipophilicity governs chromatographic purification and reaction partitioning; selecting the wrong isomer will result in different separation conditions and potential yield loss during workup.
